molecular formula C11H11N3O2S B7963732 Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate

Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate

Cat. No.: B7963732
M. Wt: 249.29 g/mol
InChI Key: VUWBTBGHIUIIKO-UHFFFAOYSA-N
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Description

Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate: is an organic compound that features a benzoate ester linked to a triazole ring via a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Thioether Formation: The triazole ring is then linked to a benzoate ester through a thioether bond. This is usually achieved by reacting the triazole with a suitable benzoate derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antifungal and antibacterial properties. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as fungicides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoate
  • 4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid
  • (4-Methyl-4H-1,2,4-triazol-3-yl)methanol

Uniqueness

This compound is unique due to its ester functionality, which can be hydrolyzed to yield the corresponding acid or alcohol. This versatility allows for further chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-16-10(15)9-5-3-2-4-8(9)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWBTBGHIUIIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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